2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile

Catalog No.
S13650198
CAS No.
121820-25-5
M.F
C21H15N
M. Wt
281.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile

CAS Number

121820-25-5

Product Name

2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile

IUPAC Name

2-[2-(9H-fluoren-9-yl)phenyl]acetonitrile

Molecular Formula

C21H15N

Molecular Weight

281.3 g/mol

InChI

InChI=1S/C21H15N/c22-14-13-15-7-1-2-8-16(15)21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21H,13H2

InChI Key

AXYMXSMLEMOBQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC#N)C2C3=CC=CC=C3C4=CC=CC=C24

2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile is a chemical compound characterized by its unique structure, which includes a fluorenyl moiety attached to a phenyl group and an acetonitrile functional group. The compound features a central carbon backbone with the fluorenyl group providing significant steric and electronic properties, making it an interesting subject for both synthetic and biological studies. The molecular formula for this compound is C19H16N, and it has a molar mass of approximately 272.34 g/mol.

The chemical reactivity of 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile can be explored through various synthetic pathways. Notably, it can undergo nucleophilic substitution reactions due to the presence of the acetonitrile group. Additionally, it can participate in coupling reactions, particularly through palladium-catalyzed processes, which are commonly employed in the synthesis of complex organic molecules. For instance, reactions involving 9H-fluoren-9-one derivatives can yield various substituted fluorenylidene derivatives through methods such as the Wittig reaction or palladium-catalyzed annulation of arynes .

Research indicates that compounds related to 9H-fluoren-9-yl derivatives exhibit biological activities, particularly in the context of Wnt signaling pathway inhibition. This pathway is crucial for various cellular processes, including development and differentiation. Studies have shown that modifications in the fluorenyl structure can significantly affect the potency of compounds in inhibiting Wnt signaling, which is relevant for potential therapeutic applications in regenerative medicine and cancer treatment .

The synthesis of 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile typically involves multi-step organic synthesis techniques. One effective method includes the use of palladium-catalyzed reactions where substituted ortho-halostyrenes are reacted with appropriate nucleophiles under controlled conditions to yield the desired product. For example, starting from 9H-fluoren-9-one derivatives, one can utilize a combination of coupling and substitution reactions to achieve high yields of the target compound .

This compound has potential applications in various fields including:

  • Organic Electronics: Due to its conjugated structure, it may be used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Pharmaceuticals: Its biological activity suggests possible roles in drug development targeting specific pathways such as Wnt signaling.
  • Material Science: The unique properties of fluorenes make them suitable for creating advanced materials with specific optical or electronic characteristics.

Interaction studies involving 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile have focused on its role as an inhibitor in biochemical pathways. For example, investigations into its effect on Wnt signaling have shown that structural variations can lead to significant differences in inhibitory potency. This suggests that further optimization could enhance its efficacy as a therapeutic agent .

Several compounds share structural similarities with 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile, including:

  • 9H-Fluoren-9-one: A precursor that lacks the acetonitrile group but retains similar electronic properties.
  • Phenylacetonitrile: A simpler structure that serves as a baseline for comparing nucleophilic reactivity.
  • Fluorenylidene derivatives: Compounds derived from fluorenes that possess varying substituents affecting their reactivity and biological activity.

Comparison Table

Compound NameStructural FeaturesUnique Properties
2-(2-(9H-fluoren-9-yl)phenyl)acetonitrileFluorene core with acetonitrilePotential Wnt inhibitor
9H-Fluoren-9-oneFluorene core without acetonitrilePrecursor for various reactions
PhenylacetonitrileSimple phenyl and acetonitrileBasic reactivity profile
Fluorenylidene derivativesVarying substituents on fluorenesDiverse biological activities

The uniqueness of 2-(2-(9H-fluoren-9-yl)phenyl)acetonitrile lies in its specific combination of structural elements that confer distinct chemical reactivity and biological activity compared to these similar compounds.

XLogP3

4.7

Hydrogen Bond Acceptor Count

1

Exact Mass

281.120449483 g/mol

Monoisotopic Mass

281.120449483 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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